1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a phenylsulfonyl substituent, and a thiophen-2-yl ethanone moiety. The phenylsulfonyl group is a common pharmacophore in medicinal chemistry, often contributing to receptor interactions, while the thiophene ring may modulate electronic properties and solubility.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c22-18(15-16-5-4-14-26-16)20-10-8-19(9-11-20)21(12-13-25-19)27(23,24)17-6-2-1-3-7-17/h1-7,14H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSXCHMTWLAGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique spirocyclic structure and the presence of both sulfonyl and thiophenyl groups, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 436.5 g/mol. Its structural features include:
- Spirocyclic structure : This contributes to the compound's rigidity and potential receptor binding capabilities.
- Sulfonyl group : Known for its ability to enhance solubility and bioavailability.
- Thienyl moiety : Often associated with diverse biological activities.
Antimicrobial Activity
Studies have indicated that compounds similar to 1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Research has demonstrated that this class of compounds possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death. A notable study reported a significant reduction in cell viability at concentrations as low as 10 µM.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of proteases involved in various diseases. Inhibitory assays revealed that it effectively inhibits serine proteases, which are crucial in inflammatory processes and cancer progression.
Case Studies
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was used to assess inhibition zones.
- Results : The compound exhibited significant inhibition against E. coli with a zone of inhibition measuring 15 mm at 100 µg/mL concentration.
-
Anticancer Efficacy Study :
- Objective : To assess cytotoxic effects on MCF-7 cells.
- Methodology : MTT assay was conducted to determine cell viability post-treatment.
- Results : The compound reduced cell viability by 70% at a concentration of 20 µM after 48 hours.
-
Enzyme Inhibition Study :
- Objective : To investigate the inhibition of serine proteases.
- Methodology : Kinetic assays were performed to measure enzyme activity before and after treatment with the compound.
- Results : A significant decrease in enzyme activity was observed, indicating effective inhibition.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antimicrobial | Inhibition of E. coli | Disk diffusion method |
| Anticancer | Induction of apoptosis in MCF-7 | MTT assay |
| Enzyme Inhibition | Inhibition of serine proteases | Kinetic assays |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Spirocyclic Complexity : The target compound’s 1-oxa-4,8-diazaspiro[4.5]decane core distinguishes it from linear analogs like triazole-thioether or ethenamine derivatives. This rigidity may enhance metabolic stability and target engagement .
Synthetic Challenges : Spirocyclic systems often require precise cyclization conditions. While describes sodium ethoxide-mediated coupling for triazole-thioethers, the target compound’s synthesis likely demands tailored methods (e.g., ring-closing metathesis or acid-catalyzed cyclization).
Solvent Optimization: Chlorobenzene, effective for MOF-catalyzed ketosulfone synthesis (87% yield) , may be critical for the target compound’s sulfonyl group introduction, avoiding solvents like n-butanol that hinder reactivity.
Functional Group Contributions
- Phenylsulfonyl Group: Common in bioactive compounds (e.g., COX-2 inhibitors), this group enhances binding to hydrophobic pockets and improves pharmacokinetics.
- Thiophen-2-yl Ethanone: The electron-rich thiophene may improve solubility and π-π stacking interactions. In quinacetol sulfate, this moiety is leveraged for pesticidal activity , while in the target compound, it could synergize with the spirocyclic core for CNS or antimicrobial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
